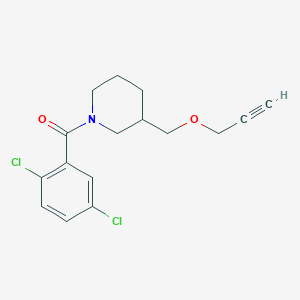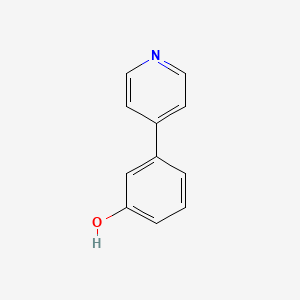
1-(2-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as MPMPH, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPMPH is a beta-adrenergic receptor antagonist, which means it can block the effects of adrenaline and related hormones on specific receptors in the body. This property has led to investigations into its potential use in treating various medical conditions.
Applications De Recherche Scientifique
Synthesis and Labeling
Compounds with structural similarities to "1-(2-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride" have been utilized in the synthesis of radiolabeled molecules for pharmacological studies. For example, the synthesis of isotopomers for serotonin 5HT1A antagonists demonstrates the utility of such compounds in creating labeled molecules that can be used to study drug distribution and interaction within biological systems (B. Czeskis, 1998).
Antimicrobial and Antioxidant Activity
Similar compounds have been explored for their antimicrobial and antioxidant activities. Research into homologous series of compounds, such as those derived from (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, has shown varying degrees of activity against human pathogens and free radicals, indicating the potential of these molecules in developing new antimicrobial and antioxidant agents (R. Čižmáriková et al., 2020).
Solvent Effects on Molecular Behavior
The interaction of similar compounds with solvents and their effects on molecular behavior, such as solvatochromism, highlights the importance of understanding solvent-compound interactions in chemical processes and analytical applications (Erika B. Tada et al., 2003).
Anticancer Activity
Research into phenolic compounds derived from natural sources, which share functional groups with "this compound," has revealed potential anticancer activities. Such studies underscore the potential of structurally similar compounds in the development of new anticancer agents (K. Rayanil et al., 2011).
Inhibitors of Kinase Activity
The optimization of compounds for inhibiting kinase activity, particularly Src kinase, indicates the role of similar molecules in therapeutic interventions against diseases mediated by kinase activity dysregulation. This highlights the therapeutic potential of molecules with related structures in treating diseases such as cancer (D. Boschelli et al., 2001).
Propriétés
IUPAC Name |
1-(2-methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-13-7-5-6-10-17(13)11-14(18)12-20-16-9-4-3-8-15(16)19-2;/h3-4,8-9,13-14,18H,5-7,10-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFIZOJNFSEFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=CC=C2OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

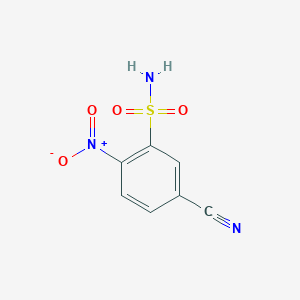
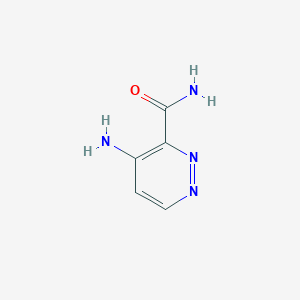
![Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2467874.png)
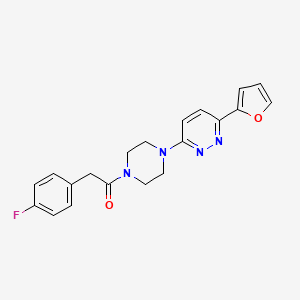
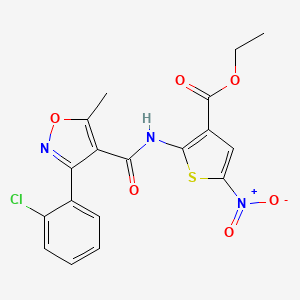
![3,4-Dihydrospiro[1,4-benzoxazine-2,4'-oxane]](/img/structure/B2467878.png)
![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]prop-2-enamide](/img/structure/B2467879.png)
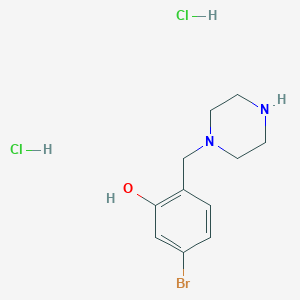
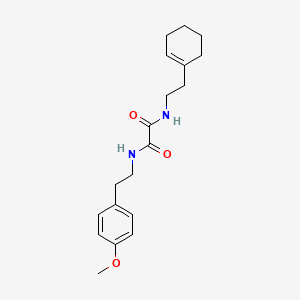
![2-{3-[4-Methyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]-3-oxo-1-phenylpropyl}malononitrile](/img/structure/B2467887.png)


